molecular formula C19H24N2O6S B2448878 (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate CAS No. 87329-50-8

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate

Cat. No.: B2448878
CAS No.: 87329-50-8
M. Wt: 408.47
InChI Key: XREQBJVGZYBBFB-PPHPATTJSA-N
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Description

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and potentially in industrial processes. The compound’s structure suggests it could be involved in biochemical pathways or serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps might include:

    Formation of the oxopentanoate backbone: This could involve the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the benzyl group: This step might involve benzylation reactions using benzyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The benzyl and sulfonate groups could be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate could have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biochemical pathways involving amino acids and peptides.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific enzymes.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include amino acid transporters or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group, potentially altering its reactivity and solubility.

    4-Methylbenzenesulfonate derivatives: Compounds with similar sulfonate groups but different core structures.

Uniqueness

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the combination of its benzyl, amino, oxopentanoate, and sulfonate groups, which could confer specific reactivity and biological activity not seen in other compounds.

Properties

IUPAC Name

benzyl (2S)-2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQBJVGZYBBFB-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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